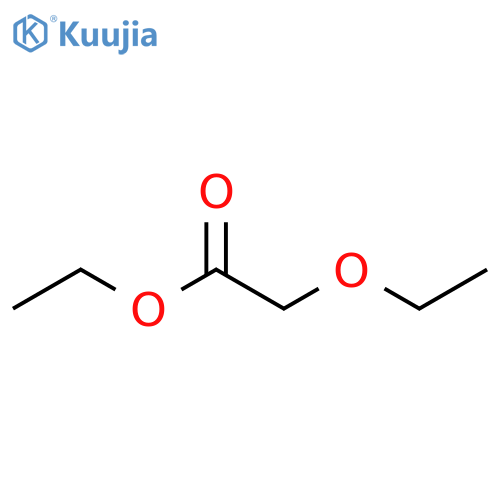

Product subclass 6: 1,2-bis(organooxy)alkenes

,

Science of Synthesis,

2008,

32,

299-334